N-(2,5-dichlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, oxadiazole, and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with ethyl bromoacetate to form an intermediate, which is then reacted with 1,3,4-oxadiazole-2-thiol and 2,4-dioxo-1,3-dihydropyrimidine to yield the final product. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide: Shares structural similarities but differs in the imidazolidine moiety.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a thietan-3-yl group instead of the oxadiazole moiety.
Uniqueness
N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide is unique due to its combination of dichlorophenyl, oxadiazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O4S/c17-9-1-2-10(18)11(7-9)19-13(25)8-28-16-22-21-14(27-16)4-6-23-5-3-12(24)20-15(23)26/h1-3,5,7H,4,6,8H2,(H,19,25)(H,20,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFXKJXOHTZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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